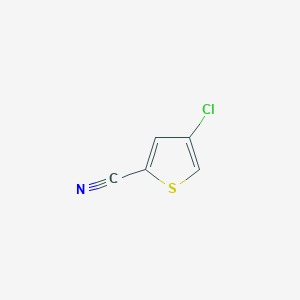
(2-Bromoethyl)triphenylphosphonium bromide
Übersicht
Beschreibung
“(2-Bromoethyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C20H19Br2P . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “(2-Bromoethyl)triphenylphosphonium bromide” can be represented by the SMILES string [Br-].BrCCP+(C1=CC=CC=C1)C1=CC=CC=C1 . The InChI Key for this compound is ZHLVWYZWQPNQDQ-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
“(2-Bromoethyl)triphenylphosphonium bromide” is a solid substance that appears white to cream in color . It has a molecular weight of 450.15 g/mol . The compound is hygroscopic and should be stored away from moisture and oxidizing agents under dry inert gas .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Intermediates
(2-Bromoethyl)triphenylphosphonium bromide: is primarily used in the synthesis of pharmaceutical intermediates . Its role is crucial in the formation of complex organic compounds that serve as building blocks for active pharmaceutical ingredients (APIs). The compound’s ability to act as a phosphonium salt makes it a valuable reagent in facilitating alkylation reactions, which are essential in constructing carbon-carbon bonds within organic molecules.
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known to participate in various chemical reactions, including c-c bond formation .
Biochemical Pathways
(2-Bromoethyl)triphenylphosphonium bromide is involved in various biochemical pathways. It is used as a reactant in the synthesis of different compounds, including Vernonia allenes, monohalovinylated pyrethroids, and Vitamin D analogs with anticancer activity .
Result of Action
It is known to be used in the synthesis of compounds with potential insecticidal and anticancer activities .
Action Environment
The action, efficacy, and stability of (2-Bromoethyl)triphenylphosphonium bromide can be influenced by various environmental factors. For instance, it is hygroscopic and must be stored away from moisture and oxidizing agents under dry inert gas . Protection from humidity and water is also necessary as it is incompatible with oxidizing agents and moisture .
Eigenschaften
IUPAC Name |
2-bromoethyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLVWYZWQPNQDQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623408 | |
| Record name | (2-Bromoethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7301-93-1 | |
| Record name | Phosphonium, bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Bromoethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)

![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)
![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)


![4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592963.png)



![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt](/img/structure/B1592971.png)